molecular formula C13H23BO3 B3325944 2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246427-45-0

2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3325944
CAS No.: 2246427-45-0
M. Wt: 238.13
InChI Key: DBRPBBDCXSNINM-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. It is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl with a boronic acid derivative under specific conditions. The reaction typically involves the use of a catalyst and a solvent to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its use in organic synthesis.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve the use of specific solvents, temperatures, and pressures to achieve the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules.

In biology and medicine, the compound is used in the development of pharmaceuticals and diagnostic agents. Its ability to form stable complexes with various biomolecules makes it useful in drug discovery and development.

In industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it an essential component in the synthesis of these materials.

Mechanism of Action

The compound exerts its effects through its ability to form stable complexes with various reagents and substrates. The mechanism involves the coordination of the boronic acid group to the target molecule, followed by the formation of a new bond. This process is essential for its use in cross-coupling reactions and other organic synthesis applications.

Molecular Targets and Pathways Involved: The compound targets specific molecular pathways, including those involved in the formation of carbon-carbon bonds and the synthesis of complex organic molecules. Its ability to form stable complexes with various reagents and substrates makes it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include other boronic acids and their derivatives, such as phenylboronic acid and pinacol boronic acid. These compounds share similar reactivity and applications in organic synthesis.

Uniqueness: 2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific molecular structure, which allows for selective reactivity and stability. This makes it particularly useful in cross-coupling reactions and other organic synthesis applications.

Properties

IUPAC Name

2-(2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7,9-10H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRPBBDCXSNINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(OC(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394909-88-6
Record name rac-2-[(2R,6S)-2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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